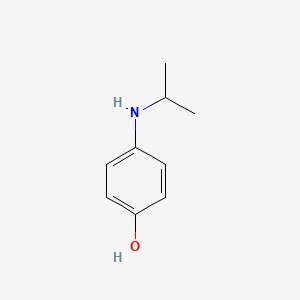

4-(Isopropylamino)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(propan-2-ylamino)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7(2)10-8-3-5-9(11)6-4-8/h3-7,10-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STVPBVIJXUKAMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70306667 | |

| Record name | 4-[(1-Methylethyl)amino]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70306667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23576-79-6 | |

| Record name | Phenol, 4-[(1-methylethyl)amino]- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179003 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-[(1-Methylethyl)amino]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70306667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Chemo- and Regioselective Synthesis of 4-(Isopropylamino)phenol and Related Structures

The selective synthesis of this compound and its analogues hinges on precise control over reaction conditions and reagent choice to favor the formation of the desired isomer and prevent unwanted side reactions.

Precursor Synthesis and Derivatization Strategies for Isopropylaminophenols

The primary precursor for the synthesis of this compound is p-aminophenol . The industrial production of p-aminophenol is well-established and can be achieved through several routes, including the reduction of p-nitrophenol or the catalytic hydrogenation of nitrobenzene (B124822) followed by rearrangement. guidechem.combcrec.idresearchgate.netrasayanjournal.co.in

A variety of methods exist for the synthesis of p-aminophenol:

Reduction of p-nitrophenol: This can be accomplished using various reducing agents, such as iron powder in an acidic medium or catalytic hydrogenation. guidechem.combcrec.id

From nitrobenzene: A significant industrial method involves the catalytic hydrogenation of nitrobenzene to phenylhydroxylamine, which then undergoes an acid-catalyzed Bamberger rearrangement to yield p-aminophenol. researchgate.netrasayanjournal.co.in

From p-nitrochlorobenzene: This method involves hydrolysis under alkaline conditions to form sodium p-nitrophenoxide, which is then reduced. guidechem.com

From phenol (B47542): Phenol can be nitrosated to p-nitrosophenol, which is subsequently reduced. guidechem.com

From aniline: Aniline can be diazotized and then coupled with phenol to form an azo compound, which is then reduced to p-aminophenol and aniline. guidechem.com

Another approach to precursors for related structures involves the nitration of cumene, followed by reduction of the nitro group to an amino group, and subsequent conversion of the amino group to a hydroxyl group via a diazonium salt. researchgate.net

Novel Synthetic Pathways for Phenols Containing the Isopropylamino Moiety

Traditional and novel synthetic strategies are employed to introduce the isopropylamino group onto a phenolic ring, with a focus on efficiency and selectivity.

Classical Methods:

Direct Alkylation: A straightforward method involves the direct N-alkylation of p-aminophenol with an isopropyl halide, such as isopropyl bromide or chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed. However, this method can sometimes lead to a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products, necessitating careful control of reaction conditions to achieve selectivity. researchgate.netumich.edu One study reported lower yields for the O-alkylation of p-aminophenol with secondary alkyl halides like isopropyl bromide, suggesting that N-alkylation might be favored under certain conditions. researchgate.net

Reductive Amination: A widely used and generally more selective method is the reductive amination of p-aminophenol with acetone (B3395972). chemistrysteps.comwikipedia.org In this one-pot reaction, p-aminophenol and acetone first form an imine intermediate, which is then reduced in situ to the secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). chemistrysteps.comcommonorganicchemistry.com The choice of reducing agent and reaction conditions can be optimized to maximize the yield of the desired this compound.

Novel Catalytic Approaches:

Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction offers a modern approach for the formation of carbon-nitrogen bonds. wikipedia.orgacsgcipr.org In principle, this compound could be synthesized by coupling isopropylamine (B41738) with a 4-halophenol (e.g., 4-bromophenol (B116583) or 4-chlorophenol) in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. This method is known for its broad substrate scope and functional group tolerance. wikipedia.org

Rhodium-Catalyzed Amination: Recent advancements have demonstrated the direct amination of phenols with amines using rhodium catalysts. organic-chemistry.orgresearchgate.net This method facilitates the coupling of phenols with primary and secondary amines, with water as the only byproduct, making it an atom-economical and environmentally friendly option. A proposed mechanism involves the rhodium catalyst facilitating the keto-enol tautomerization of the phenol, enabling a dehydrative condensation with the amine. organic-chemistry.org

Below is a table summarizing these synthetic pathways:

| Synthetic Pathway | Precursors | Key Reagents/Catalysts | Advantages | Potential Challenges |

| Direct Alkylation | p-Aminophenol, Isopropyl halide | Base | Simple procedure | Potential for O-alkylation and dialkylation, leading to mixtures of products. |

| Reductive Amination | p-Aminophenol, Acetone | Reducing agent (e.g., NaBH₄, NaBH₃CN) | High selectivity for N-alkylation, often a one-pot reaction. | Requires a suitable reducing agent and control of pH. |

| Buchwald-Hartwig Amination | 4-Halophenol, Isopropylamine | Palladium catalyst, Phosphine ligand, Base | Broad substrate scope, high functional group tolerance. | Requires expensive catalysts and ligands. |

| Rhodium-Catalyzed Amination | Phenol, Isopropylamine | Rhodium catalyst (e.g., [Cp*RhCl₂]₂) | High atom economy, environmentally friendly (water is the only byproduct). | May require high temperatures and specific catalyst systems. |

Enantioselective Synthetic Routes for Isopropylaminophenol-Containing Compounds

Many biologically active molecules, such as beta-blockers, contain a chiral center and a substituted aminophenol moiety. mdpi.comkup.at The synthesis of enantiomerically pure forms of these compounds is crucial, as different enantiomers can exhibit significantly different pharmacological activities. mdpi.com

While direct asymmetric synthesis of this compound itself is not relevant as the molecule is achiral, the principles of enantioselective synthesis are critical when this moiety is incorporated into larger, chiral molecules. Common strategies include:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials. For example, the synthesis of certain beta-blockers involves the reaction of an asymmetric epoxide with a pre-formed enantiomeric amine. nih.gov

Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in a key bond-forming step. This can include asymmetric hydrogenation, epoxidation, or other transformations that establish the chiral center.

Resolution of Racemates: Separating a racemic mixture into its individual enantiomers. This is often achieved through chromatographic methods using a chiral stationary phase or by diastereomeric salt formation with a chiral resolving agent. mdpi.com

For instance, the synthesis of chiral drugs like Darolutamide involves the key step of introducing a chiral isopropylamine fragment into a larger scaffold. nih.gov

Functional Group Interconversions and Derivatization of Isopropylaminophenols

The phenolic hydroxyl and the secondary amino groups of this compound are reactive sites that can undergo various chemical transformations, allowing for the synthesis of a wide range of derivatives.

Oxidation Reactions of Phenolic and Amino Groups

The oxidation of phenols can lead to a variety of products, depending on the oxidant and reaction conditions. The oxidation of 4-isopropylphenol, a closely related compound, has been studied and can result in the formation of dimers and other oligomeric products. researchgate.netresearchgate.net The oxidation of phenols can proceed through quinone intermediates. openstax.org The oxidation of this compound is expected to be complex due to the presence of both the easily oxidizable phenol and the secondary amine. The amino group can also be a site of oxidation. The oxidation of phenol-containing compounds by hydroxyl radicals and UV light can lead to the formation of dicarbonyls. nih.gov

Reduction Reactions of Isopropylaminophenol Derivatives

Reduction reactions are important for the synthesis of this compound from precursors and for the transformation of its derivatives.

Reduction of Nitro Precursors: As mentioned in the precursor synthesis, the reduction of a nitro group to an amino group is a key step. This can be achieved through catalytic hydrogenation or with reducing agents like hydroiodic acid. nih.govmdpi.comnih.gov

Reduction of N-Nitroso Derivatives: N-nitroso compounds can be formed from secondary amines. The reduction of N-nitroso derivatives back to the parent amine is a known transformation. While specific literature on the reduction of N-nitroso-4-(isopropylamino)phenol is sparse, the reduction of N-nitroso compounds in general can be accomplished through various methods, including thermal decomposition or with chemical reducing agents. google.com

Electrophilic Aromatic Substitution Reactions on the Phenol Ring

The phenol ring in this compound is highly activated towards electrophilic aromatic substitution due to the presence of two strong electron-donating groups: the hydroxyl (-OH) and the isopropylamino (-NHCH(CH₃)₂) groups. Both substituents are ortho, para-directing. With the para position (position 4) occupied by the isopropylamino group, electrophilic attack is directed primarily to the ortho positions relative to the hydroxyl group (positions 2 and 6). The high electron density of the ring facilitates reactions even with weak electrophiles and often without the need for a strong Lewis acid catalyst. mdpi.comnih.gov

Common electrophilic aromatic substitution reactions for phenols include nitration, halogenation, and sulfonation. nih.govresearchgate.net The conditions for these reactions can be controlled to favor mono- or polysubstitution.

Nitration: Treatment of phenols with dilute nitric acid typically yields a mixture of ortho- and para-nitrophenols. nih.gov For this compound, nitration is expected to occur at the 2- and 6-positions. The use of stronger nitrating agents, such as a mixture of concentrated nitric acid and sulfuric acid, can lead to the introduction of multiple nitro groups and potential oxidation of the starting material. nih.gov

Halogenation: Phenols react readily with halogens. For instance, in the presence of a non-polar solvent like carbon disulfide (CS₂) or chloroform (B151607) (CHCl₃) at low temperatures, monobromination of phenol occurs, yielding a mixture of o-bromophenol and p-bromophenol. researchgate.net When phenol is treated with bromine water, a white precipitate of 2,4,6-tribromophenol (B41969) is formed due to the high activation of the ring and the polar nature of the solvent. For this compound, halogenation would be expected to proceed readily at the available ortho positions.

Sulfonation: The sulfonation of phenol is a reversible reaction and the product distribution is temperature-dependent. At lower temperatures, the kinetically controlled product, o-hydroxybenzenesulfonic acid, is favored. At higher temperatures, the thermodynamically more stable p-hydroxybenzenesulfonic acid is the major product. In the case of this compound, sulfonation would occur at the ortho positions.

The following interactive table summarizes the expected outcomes of electrophilic aromatic substitution reactions on this compound based on established principles for substituted phenols.

| Reaction | Reagent(s) | Typical Conditions | Expected Major Product(s) |

| Nitration | Dilute HNO₃ | Low temperature | 2-Nitro-4-(isopropylamino)phenol |

| Bromination | Br₂ in CS₂ | Low temperature | 2-Bromo-4-(isopropylamino)phenol |

| Bromination | Bromine water | Room temperature | 2,6-Dibromo-4-(isopropylamino)phenol |

| Sulfonation | Conc. H₂SO₄ | Low temperature | 2-Hydroxy-5-(isopropylamino)benzenesulfonic acid |

| Sulfonation | Conc. H₂SO₄ | High temperature | 2-Hydroxy-5-(isopropylamino)benzenesulfonic acid |

Mechanistic Investigations of Aminomethylation Reactions

Aminomethylation, a specific type of Mannich reaction, involves the introduction of an aminomethyl group (-CH₂NR₂) onto an active hydrogen-containing compound. For phenols, this reaction typically occurs at the ortho position to the hydroxyl group. The Mannich reaction of phenols involves an electrophilic aromatic substitution mechanism.

The reaction generally utilizes formaldehyde (B43269) and a primary or secondary amine to generate the electrophilic species, an iminium ion (R₂N⁺=CH₂). In the case of this compound, the reaction would proceed as follows:

Formation of the Iminium Ion: Formaldehyde reacts with a primary or secondary amine (in this context, an external amine would be used for the aminomethylation, not the isopropylamino group already present on the phenol) in an acidic medium to form a resonance-stabilized iminium ion.

Electrophilic Attack: The electron-rich phenol ring of this compound acts as a nucleophile and attacks the electrophilic carbon of the iminium ion. Due to the strong activating and ortho-directing nature of the hydroxyl group, the attack occurs at the 2-position. This step results in the formation of a cyclohexadienyl cation intermediate, which is resonance-stabilized.

Rearomatization: A base (which can be the solvent or the amine) removes a proton from the carbon atom that formed the new C-C bond, leading to the restoration of the aromatic ring and the formation of the final aminomethylated phenol product.

Mechanistic studies have shown that the first stage of the process can involve the formation of an o-hydroxybenzylamine, which can then undergo further transformations. The reaction is often reversible, and by-products can be formed depending on the reaction conditions.

Catalytic Approaches in Isopropylaminophenol Synthesis and Transformation

Catalytic methods offer efficient and environmentally benign pathways for the synthesis and transformation of phenolic compounds. While specific literature on the direct catalytic synthesis of this compound from hydroquinone (B1673460) and isopropylamine is not extensively detailed, related catalytic transformations provide insight into potential synthetic routes and modifications.

Catalytic Synthesis: The direct catalytic amination of hydroquinone with isopropylamine represents a potential, though not widely documented, route to this compound. Such a reaction would likely require a catalyst that can facilitate the nucleophilic substitution of a hydroxyl group by an amine, a challenging transformation.

Catalytic Transformations: A more common and well-documented catalytic transformation relevant to the synthesis of aminophenols is the reduction of nitrophenols. For instance, the catalytic reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) is a widely studied and industrially important reaction. researchgate.net This transformation can be achieved using various heterogeneous catalysts, often based on noble metals like palladium, platinum, or gold, as well as more abundant transition metals like copper and nickel, supported on materials such as carbon, silica, or metal oxides. The reducing agent is typically hydrogen gas or a hydride source like sodium borohydride (NaBH₄). researchgate.net

This suggests a potential two-step catalytic route to this compound:

Nitration of a suitable precursor.

Catalytic reduction of the nitro group to an amino group, followed by N-isopropylation.

Another significant catalytic transformation involving phenols is the Suzuki cross-coupling reaction, where a halogenated phenol can be coupled with a boronic acid in the presence of a palladium catalyst to form a C-C bond. This highlights the versatility of catalytic methods in modifying the phenolic ring.

The following table summarizes the performance of various catalysts in the reduction of 4-nitrophenol to 4-aminophenol, a model reaction for the synthesis of aminophenols.

| Catalyst | Support | Reducing Agent | Reaction Time | Conversion (%) | Reference |

| CuFe₅O₈ | - | NaBH₄ | < 9 min | ~100 | |

| ZnO@Cu nano-heterojunction | Stainless steel mesh | NaBH₄ | 90 s | 96.5 | |

| BiPO₄/g-C₃N₄ | - | NaBH₄ | 1 min | 100 | researchgate.net |

| Copper Nanoparticles | Brassica oleracea extract | NaBH₄ | 12 min | - |

Spectroscopic and Structural Elucidation Studies

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the precise structure of 4-(Isopropylamino)phenol by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei. The spectrum provides information on the number of different types of protons and carbons, their connectivity, and their electronic surroundings.

Based on the structure, the expected ¹H NMR spectrum would show distinct signals for the aromatic protons, the N-H and O-H protons, and the isopropyl group's methine and methyl protons. The aromatic protons on the benzene (B151609) ring typically appear as a set of doublets due to their coupling with adjacent protons. The isopropyl group would present as a septet for the single methine (CH) proton, coupled to the six equivalent methyl (CH₃) protons, which in turn would appear as a doublet.

The ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom. The aromatic carbons would resonate in the typical downfield region (110-160 ppm), with their exact shifts influenced by the hydroxyl and isopropylamino substituents. The carbons of the isopropyl group would appear in the upfield aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following are estimated values based on standard substituent effects, as specific experimental data is not widely published. Actual values may vary depending on the solvent and experimental conditions.)

| Atom | ¹H NMR (ppm) | Multiplicity | ¹³C NMR (ppm) |

| Aromatic CH (ortho to OH) | ~6.7 | Doublet | ~116 |

| Aromatic CH (ortho to NH) | ~6.6 | Doublet | ~115 |

| Isopropyl CH | ~3.6 | Septet | ~45 |

| Isopropyl CH₃ | ~1.2 | Doublet | ~23 |

| C-OH | - | - | ~150 |

| C-NH | - | - | ~140 |

| OH | Variable | Singlet (broad) | - |

| NH | Variable | Singlet (broad) | - |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the chemical bonds within this compound. These techniques are highly effective for identifying the presence of key functional groups. The combination of both methods provides a more complete vibrational analysis, as some modes that are weak in IR may be strong in Raman, and vice versa.

The IR spectrum is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration of the phenolic group. The N-H stretch of the secondary amine would appear in a similar region, typically around 3300-3500 cm⁻¹. C-H stretching vibrations from the aromatic ring are observed just above 3000 cm⁻¹, while those from the aliphatic isopropyl group appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring usually produce several peaks in the 1450-1600 cm⁻¹ region.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Type |

| O-H Stretch (Phenol) | 3600 - 3200 (broad) | IR |

| N-H Stretch (Secondary Amine) | 3500 - 3300 | IR |

| C-H Stretch (Aromatic) | 3100 - 3000 | IR, Raman |

| C-H Stretch (Aliphatic) | 3000 - 2850 | IR, Raman |

| C=C Stretch (Aromatic Ring) | 1600 - 1450 | IR, Raman |

| C-O Stretch (Phenol) | 1260 - 1180 | IR |

| C-N Stretch | 1340 - 1250 | IR |

Mass Spectrometry (MS) for Molecular Fragmentation and Identification

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. Upon ionization, the molecule forms a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) confirms the molecular weight. For C₉H₁₃NO, the expected exact mass is approximately 151.10 Da.

The fragmentation of the molecular ion provides further structural proof. A common and significant fragmentation pathway for this type of compound is the loss of a methyl group from the isopropyl moiety, resulting in a stable ion. Another characteristic fragmentation is the cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage), which would lead to the loss of an ethyl group radical. High-resolution mass spectrometry can provide highly accurate mass measurements, which helps in confirming the elemental composition of the parent molecule and its fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within the molecule, primarily involving the π-electrons of the aromatic ring and non-bonding electrons on the oxygen and nitrogen atoms. The phenol (B47542) chromophore itself typically absorbs around 270 nm.

For this compound, the presence of the amino group, an auxochrome, is expected to cause a shift in the absorption maximum to a longer wavelength (a bathochromic or "red" shift) and an increase in the absorption intensity (a hyperchromic effect). This is due to the donation of the nitrogen's lone pair of electrons into the aromatic π-system, which extends the conjugation and lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The spectrum is also sensitive to pH; in basic solutions, deprotonation of the phenolic hydroxyl group to form the phenoxide ion results in a significant bathochromic shift.

Crystallographic Analysis and Molecular Conformation of Isopropylaminophenols

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound to generate an electron density map, from which atomic positions, bond lengths, and bond angles can be precisely calculated.

Key structural parameters that would be determined include:

The C-O and C-N bond lengths and their angles relative to the plane of the aromatic ring.

The conformation of the isopropyl group, including the torsion angles around the C-N bond.

The analysis of the crystal structure provides invaluable information for understanding the physical properties of the compound and its potential interactions with other molecules.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies and Electronic Structure Calculations

Quantum mechanical (QM) methods are foundational in computational chemistry, allowing for the detailed study of a molecule's electronic properties by solving the Schrödinger equation. researchgate.net Techniques like Density Functional Theory (DFT) are particularly effective for investigating the electronic properties of molecules like 4-(Isopropylamino)phenol. researchgate.netscirp.org These calculations can determine the molecule's most stable three-dimensional shape (equilibrium geometry), the distribution of electrons, and key energetic properties. nih.gov

DFT calculations are used to map the electronic landscape of a molecule. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical descriptor, as it relates to the molecule's chemical reactivity and stability; a smaller gap suggests the molecule is more likely to be reactive. researchgate.net For this compound, the electron-donating nature of both the hydroxyl (-OH) and the isopropylamino (-NH-CH(CH₃)₂) groups attached to the aromatic ring significantly influences its electronic properties.

Another valuable output is the Molecular Electrostatic Potential (MESP) map. The MESP illustrates the charge distribution across the molecule, highlighting electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. chemrxiv.org For this compound, the oxygen and nitrogen atoms are expected to be centers of negative potential, while the hydrogen atom of the hydroxyl group would be a region of positive potential, indicating its role as a hydrogen bond donor. chemrxiv.org

Table 1: Illustrative Quantum Chemical Properties of this compound (Theoretical) This table presents hypothetical data calculated using DFT methods (e.g., B3LYP/6-31G(d,p) basis set) to illustrate typical quantum chemical descriptors.

| Property | Predicted Value | Significance |

| Total Energy | Value in Hartrees | Represents the total electronic and nuclear energy of the molecule in its optimized geometry. |

| HOMO Energy | Value in eV | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| LUMO Energy | Value in eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Value in eV | Indicates chemical reactivity and kinetic stability. researchgate.net |

| Dipole Moment | Value in Debye | Measures the overall polarity of the molecule, arising from asymmetrical charge distribution. |

| MESP Vmin | Value in kcal/mol | The most negative electrostatic potential, typically near the oxygen or nitrogen atoms, indicating sites for electrophilic attack or hydrogen bonding. chemrxiv.org |

Molecular Modeling and Dynamics Simulations of Isopropylaminophenol Interactions

Molecular modeling and molecular dynamics (MD) simulations are computational techniques used to study the physical movements and interactions of atoms and molecules over time. nih.gov These methods are particularly useful for understanding how a molecule like this compound might interact with biological systems, such as proteins or cell membranes. nih.govresearchgate.net

An MD simulation of this compound would typically involve placing the molecule in a simulated environment, such as a box of water molecules, to study its solvation or its interaction with a specific biological target like an enzyme or receptor. nih.govrsc.org The simulation calculates the forces between the atoms and uses Newton's laws of motion to model their dynamic behavior. mpg.de This provides a detailed view of the molecule's conformational flexibility and the non-covalent interactions it forms, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. neovarsity.org

For this compound, MD simulations could elucidate:

Binding to a Protein: By docking the molecule into the active site of a target protein, MD can simulate the stability of the binding pose. nih.gov The phenolic hydroxyl group and the secondary amine are prime candidates for forming hydrogen bonds with amino acid residues, while the isopropyl group and the phenyl ring can engage in hydrophobic and π-π stacking interactions. nih.govneovarsity.org

Membrane Permeation: Simulations can model how this compound crosses a lipid bilayer, providing insights into its potential bioavailability.

Solvation Effects: Understanding how the molecule interacts with water helps to explain its solubility and the influence of the solvent on its conformation.

Table 2: Typical Parameters and Outputs of a Hypothetical MD Simulation of this compound with a Target Protein

| Simulation Parameter/Output | Description | Relevance |

| Force Field | A set of parameters (e.g., CHARMM, AMBER) used to calculate potential energy. | Defines the physics of the interactions within the system. mpg.de |

| Simulation Time | Nanoseconds (ns) to microseconds (µs) | The duration over which the molecular system is observed. |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of protein or ligand atoms from a reference structure. | Indicates the stability of the protein structure and the ligand's binding pose over time. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Highlights flexible or rigid regions of the protein upon ligand binding. |

| Interaction Energy | The calculated energy of non-covalent interactions (e.g., electrostatic, van der Waals) between the ligand and the protein. | Quantifies the strength of the binding interaction. |

| Hydrogen Bond Analysis | Identifies the formation and lifetime of hydrogen bonds. | Pinpoints key interactions that stabilize the ligand-protein complex. |

Structure-Activity Relationship (SAR) Studies Through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule to its biological activity. pharmacologymentor.com Computational SAR approaches, especially Quantitative Structure-Activity Relationship (QSAR), use statistical models to predict the activity of new compounds based on their molecular features. pharmacologymentor.commedcraveonline.com This allows for the rational design of more potent and selective molecules. ignited.in

For this compound, a QSAR study would involve creating a dataset of similar phenolic compounds with known biological activities (e.g., antioxidant capacity, enzyme inhibition). neovarsity.org Computational software is then used to calculate a wide range of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, hydrophobicity, and electronic properties. medcraveonline.comignited.in A mathematical model is then built to find the best correlation between the descriptors and the observed activity. mdpi.com

A hypothetical SAR study on this compound could explore how structural modifications influence a specific activity. For instance:

Alkyl Group Variation: Changing the isopropyl group to smaller (e.g., ethyl) or larger (e.g., tert-butyl) groups could affect steric hindrance and hydrophobic interactions at a binding site.

Positional Isomerism: Moving the isopropylamino group to the meta or ortho positions would alter the molecule's geometry and electronic properties, likely impacting its interaction with a target.

Ring Substitution: Adding substituents (e.g., halogens, methoxy (B1213986) groups) to the phenyl ring would modify the molecule's lipophilicity and electronic distribution.

Table 3: Hypothetical SAR Exploration of this compound Derivatives This table illustrates potential structural modifications and their predicted impact on a hypothetical biological activity based on general medicinal chemistry principles.

| Derivative of this compound | Modification | Rationale for Predicted Activity Change |

| 3-(Isopropylamino)phenol | Isopropylamino group at meta-position | Altered geometry and hydrogen bonding vectors may decrease binding affinity compared to the para-isomer. |

| 4-(Ethylamino)phenol | Isopropyl group replaced with ethyl | Reduced steric bulk and hydrophobicity might be favorable or unfavorable depending on the target's binding pocket size. |

| 2-Chloro-4-(isopropylamino)phenol | Addition of a chlorine atom ortho to the hydroxyl group | The electron-withdrawing nature of chlorine could alter the pKa of the phenol (B47542) and introduce new steric and electronic interactions. |

| 4-(Isopropylamino)-2,6-dimethylphenol | Addition of two methyl groups flanking the hydroxyl group | Increased steric hindrance around the phenol group could block its interaction (e.g., hydrogen bonding or oxidation), likely reducing activity. |

Analysis of Topological Descriptors and Molecular Properties

Topological descriptors are numerical values that characterize a molecule's structure based on its atomic connectivity, or topology. nih.govfrontiersin.org These descriptors are calculated from the 2D representation of the molecule and are used extensively in QSAR and Quantitative Structure-Property Relationship (QSPR) models because they are easy to compute and can encode complex structural information about branching, size, and shape. frontiersin.org

A more advanced approach that bridges topology and quantum mechanics is the Quantum Theory of Atoms in Molecules (QTAIM). amercrystalassn.orgwikipedia.org QTAIM analyzes the topology of the electron density (a property that can be calculated using QM methods) to define atoms, chemical bonds, and the nature of atomic interactions. amercrystalassn.orgwikipedia.org The analysis focuses on identifying critical points in the electron density field. A bond critical point (BCP) found between two atoms is evidence of a chemical bond, and the properties of the electron density at this point reveal the nature of the bond (e.g., covalent vs. ionic or hydrogen bond). researchgate.netresearchgate.net

For this compound, a QTAIM analysis could provide a quantitative description of:

The strength and nature of its covalent bonds (e.g., C-O, C-N, N-H, O-H).

The presence and characteristics of intramolecular hydrogen bonds, for instance, between the amine hydrogen and the phenolic oxygen in certain conformations.

The delocalization of electrons within the aromatic ring.

Table 4: Selected Topological and Molecular Descriptors for this compound This table describes various descriptors that can be computationally derived to quantify the structural properties of the molecule for use in predictive modeling.

| Descriptor Type | Descriptor Name | Description |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. nih.gov |

| Constitutional | Atom Count | The total number of atoms or the count of specific atom types (e.g., C, N, O). nih.gov |

| Topological | Wiener Index | A distance-based descriptor that reflects the branching of the molecular skeleton. nih.gov |

| Topological | Kier & Hall Connectivity Indices (Chi Indices) | A family of indices that describe the degree of branching and connectivity in the molecule. |

| Quantum Chemical/Topological (QTAIM) | Electron Density at Bond Critical Point (ρ(r)) | The magnitude of the electron density at a BCP; correlates with bond strength/order. researchgate.net |

| Quantum Chemical/Topological (QTAIM) | Laplacian of Electron Density (∇²ρ(r)) | Indicates whether charge is locally concentrated (covalent bonds) or depleted (ionic bonds, hydrogen bonds) at the BCP. researchgate.net |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A measure of the molecule's hydrophobicity, crucial for pharmacokinetic predictions. |

| Geometrical | Molecular Surface Area | The total surface area of the molecule, which can be related to its transport and binding properties. |

Mechanistic Biological Activity Investigations in Vitro and Molecular Level

Modulation of Enzymatic Activity and Cellular Signaling Pathways by Phenolic Derivatives

The biological effects of phenolic compounds are often attributed to their ability to interact with and modulate the activity of various enzymes and cellular signaling pathways. nih.gov The phenolic structure, characterized by a hydroxyl group attached to an aromatic ring, is crucial for these interactions. Phenolic compounds can inhibit enzymes involved in inflammatory processes and microbial growth. For instance, some phenolic derivatives have been shown to inhibit enzymes like cyclooxygenase (COX) and modulate signaling pathways such as NF-κB, which are central to the inflammatory response. The amino and isopropylamino groups can form hydrogen bonds and other interactions with enzymes and receptors, thereby influencing various biochemical pathways.

While the general class of phenolic compounds has been studied for these effects, specific research detailing the modulation of enzymatic activity and cellular signaling pathways by 4-(Isopropylamino)phenol is not extensively available in the current scientific literature. However, studies on structurally related compounds suggest that the presence of the phenolic hydroxyl and amino groups are key to their biological activity. For example, some aminophenol derivatives have been investigated for their ability to modulate the activity of enzymes like monoamine oxidase (MAO) and cytochrome P450.

Antioxidant Mechanisms and Regulation of Oxidative Stress by Phenolic Compounds

Phenolic compounds are well-regarded for their antioxidant properties, which are critical in combating oxidative stress in biological systems. nih.gov This activity is primarily due to their ability to act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species (ROS) and prevent cellular damage. nih.gov The antioxidant behavior of phenolic compounds is influenced by the number and position of hydroxyl groups on the aromatic ring. frontiersin.org By neutralizing free radicals, these compounds help protect essential cellular components from oxidative damage, which is implicated in a variety of chronic diseases. nih.govnih.gov Some phenolic compounds can also exert their antioxidant effects by activating internal antioxidant enzymes like glutathione-S-transferase. nih.gov

The antioxidant capacity of phenolic compounds is frequently evaluated using in vitro assays that measure their ability to scavenge stable free radicals. Common assays include the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays. frontiersin.orgsums.ac.ir In the DPPH assay, for instance, antioxidants donate a hydrogen atom to the DPPH radical, causing a color change that can be measured spectrophotometrically. nih.gov

Specific data from ABTS, DPPH, or H2O2 assays for this compound are limited in publicly available research. However, studies on other phenolic compounds demonstrate a strong correlation between their structure, particularly the presence of hydroxyl groups, and their radical scavenging activity. frontiersin.orgsums.ac.irresearchgate.net For example, a study on various Iranian plant species showed a positive correlation between the total phenolic content and the DPPH and ABTS radical scavenging activities. sums.ac.ir

| Assay Type | General Findings for Phenolic Compounds | Specific Data for this compound |

| ABTS | Phenolic compounds effectively scavenge the ABTS radical cation. frontiersin.orgsums.ac.ir | Data not available |

| DPPH | The DPPH radical is readily neutralized by many phenolic structures. nih.govfrontiersin.orgsums.ac.ir | Data not available |

| H2O2 | Phenolic compounds can participate in the decomposition of hydrogen peroxide. | Data not available |

Antimicrobial Properties and Underlying Mechanisms of Action of Phenolic Compounds

Phenolic compounds are known to possess significant antimicrobial effects against a wide range of pathogens. frontiersin.org Their mechanism of action often involves the disruption of the microbial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death. mdpi.comlibretexts.orgiastate.edu The lipophilicity and dissociation constant of phenolic acids influence their ability to cross the microbial membrane via passive diffusion and acidify the cytoplasm. mdpi.com Some phenolic compounds, like thymol (B1683141) and carvacrol, exert their antibacterial effects by disrupting the cell membrane, reducing biofilm formation, and inhibiting membrane-bound ATPase. jmb.or.kr

While research indicates that phenolic compounds, in general, have antimicrobial properties, specific studies on the antimicrobial activity and underlying mechanisms of this compound are not widely reported. However, research on related compounds, such as 4,4'-Isopropylidine-bis[2-isopropyl]phenol, has shown antimicrobial activity against gram-positive bacteria by inhibiting cell wall synthesis. nih.gov

The primary mechanism for the antimicrobial action of many phenolic compounds is the disruption of the microbial cell membrane's structural integrity and function. libretexts.orgiastate.edu This can involve the denaturation of membrane proteins or an increase in membrane permeability, which allows for the leakage of essential cytoplasmic components and leads to cell lysis. iastate.edu Studies on various phenolic acids have shown that they can trigger bacterial cell death by disrupting the cell membrane and, in some cases, by binding to microbial genomic DNA. mdpi.com The effectiveness of this disruption is often linked to the compound's chemical structure, including the number and position of hydroxyl and other functional groups. mdpi.com

Detailed investigations into the specific effects of this compound on microbial membrane disruption and cell death pathways have not been extensively documented. The general understanding of how phenolic compounds interact with microbial membranes provides a framework for its potential mode of action.

Anti-inflammatory Pathways and Molecular Targets of Phenolic Derivatives

Phenolic derivatives have been widely investigated for their anti-inflammatory properties. Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade and the modulation of pro-inflammatory signaling pathways. nih.gov Natural phenolic compounds can alleviate inflammation by activating antioxidant enzymes and inhibiting or isolating reactive oxygen species. nih.gov Some phenolic compounds have been shown to reduce the production of pro-inflammatory cytokines and modulate pathways like NF-κB.

The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are critical mediators of inflammation, responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. d-nb.info The inhibition of these enzymes is a key strategy for controlling inflammation. researchgate.net Many phenolic compounds, including flavonoids, have been identified as potential dual inhibitors of COX-2 and 5-LOX. d-nb.info

| Enzyme | General Role in Inflammation | Inhibition by Phenolic Compounds | Specific Data for this compound |

| COX-1 | Produces prostaglandins for gastric protection and platelet aggregation. d-nb.info | Some phenolic derivatives show inhibitory activity. sensusimpact.com | Data not available |

| COX-2 | Produces prostaglandins at sites of inflammation. d-nb.info | Many flavonoids and other phenolics are potent inhibitors. d-nb.info | Data not available |

| 5-LOX | Catalyzes the formation of leukotrienes, which are potent inflammatory mediators. d-nb.info | Flavonoids have been identified as inhibitors. d-nb.info | Data not available |

Role as Lead Compounds in Drug Discovery and Chemical Design

In the realm of medicinal chemistry, a lead compound is a chemical entity that exhibits pharmacological or biological activity and serves as a foundational template for designing and synthesizing new, more potent, and selective therapeutic agents. wikipedia.org The chemical structure of a lead compound provides a starting point for modifications to enhance efficacy, selectivity, and pharmacokinetic properties. wikipedia.orgmdpi.com The phenolic scaffold, in particular, is a recurring and significant motif found in numerous approved small-molecule pharmaceuticals. acs.org

The structure of this compound presents a versatile scaffold for the development of novel bioactive molecules. Its phenolic hydroxyl and secondary amine groups offer reactive sites for chemical modifications, allowing for the generation of diverse derivatives. Researchers have leveraged this scaffold to explore new therapeutic agents for a range of diseases by synthesizing and evaluating the biological activities of its analogs at the in vitro and molecular level.

Derivatives and their In Vitro Biological Activities

The this compound moiety has been incorporated into larger molecular structures to investigate their potential as therapeutic agents. These studies often involve the synthesis of a series of related compounds to establish structure-activity relationships (SAR), which helps in understanding how specific structural features influence biological activity.

For instance, a series of novel derivatives containing an isopropanolamine moiety linked to substituted phenols and piperazines were designed and synthesized to evaluate their antibacterial activity against plant pathogens. researchgate.net In these studies, the core structure related to this compound was systematically modified to explore the impact of different substituents on the molecule's efficacy.

One study focused on the design and synthesis of isopropylamine (B41738) derivatives linked with various substituted phenols and piperazines to test their effectiveness against Xanthomonas oryzae pv. oryzae (Xoo), a bacterium that causes significant damage to rice crops. researchgate.net The results of the antibacterial activity screening showed that many of the synthesized compounds demonstrated good inhibitory effects on Xoo. researchgate.net

Table 1: In Vitro Antibacterial Activity of a Lead Compound Derivative

| Compound | Target Organism | EC₅₀ (μg/mL) | Curative Effect (%) | Reference |

|---|---|---|---|---|

| W2 | Xanthomonas oryzae pv. oryzae | 2.74 | 35.89 | researchgate.net |

EC₅₀: Half maximal effective concentration

Further investigations at the molecular level, using techniques such as scanning electron microscopy (SEM), revealed that compound W2 could induce the rupture of the Xoo cell membrane. researchgate.net Proteomics and quantitative real-time polymerase chain reaction analyses suggested that the compound may exert its antibacterial effect by targeting the two-component system pathway in the bacterium. researchgate.net

In another line of research, derivatives of phenolic compounds have been investigated for their cytotoxic properties against cancer cells. nih.gov Studies on various phenol (B47542) derivatives have shown that their cytotoxic potential is influenced by the number and position of hydroxyl groups on the aromatic ring. nih.gov For example, a study evaluating nine phenol derivatives against human osteosarcoma cells identified a tetrahydroquinoline derivative as a potent inhibitor of cancer cell growth. nih.gov Further experiments indicated that this compound induced apoptosis (programmed cell death) and inhibited cell migration. nih.gov

The exploration of this compound and its analogs as lead compounds extends to other therapeutic areas as well. The fundamental structure provides a robust starting point for combinatorial chemistry and molecular modeling approaches to design new molecules with desired biological activities. wikipedia.org

Environmental Fate and Degradation Studies of 4 Isopropylamino Phenol

Limited specific research has been published on the environmental fate and degradation pathways exclusively for 4-(Isopropylamino)phenol. However, the environmental behavior of this compound can be inferred from studies on structurally similar compounds, particularly its parent compound, 4-aminophenol (B1666318), as well as other substituted phenols. The presence of the phenolic hydroxyl group, the amino group, and the isopropyl substituent will dictate its reactivity and susceptibility to various degradation mechanisms.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Identification (e.g., GC-MS, LC-MS)

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures into individual components. nih.gov When coupled with mass spectrometry (MS), it allows for the definitive identification and quantification of specific analytes like 4-(Isopropylamino)phenol.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is particularly suitable for volatile or semi-volatile compounds that can be vaporized without decomposition. nih.gov For phenolic compounds like this compound, a derivatization step is often employed to increase their volatility and thermal stability, as well as to improve chromatographic behavior and sensitivity. nih.govnih.gov This process converts the polar hydroxyl group into a less polar ether or ester.

Research findings indicate that a common derivatization agent for phenols is N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. nih.gov The resulting TMS-ether of this compound is more amenable to GC analysis.

The separation is typically achieved on a fused-silica capillary column, such as a nonpolar HP-5ms (5% phenyl methyl siloxane) column. nih.gov The GC oven temperature is programmed to ramp up gradually, allowing for the separation of compounds based on their boiling points and interactions with the column's stationary phase. matec-conferences.org Following separation, the analyte enters the mass spectrometer, which ionizes the molecules (commonly via electron ionization) and separates the resulting fragments based on their mass-to-charge ratio (m/z), providing a unique "fingerprint" for identification. nih.govmatec-conferences.org High-resolution instruments like time-of-flight mass spectrometers (GC-TOF-MS) offer enhanced sensitivity and mass accuracy. nih.gov

| Parameter | Typical Condition/Value | Reference |

|---|---|---|

| Derivatization Agent | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | nih.gov |

| GC Column | HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar | nih.govmatec-conferences.org |

| Carrier Gas | Helium | nih.gov |

| Injection Mode | Splitless or Split (e.g., 1:20 ratio) | nih.govmatec-conferences.org |

| Oven Program | Initial temp. 50-70°C, ramped to 280-310°C | nih.govmatec-conferences.org |

| Ionization Mode | Electron Ionization (EI) at 70 eV | nih.gov |

| MS Detection Mode | Scan (e.g., m/z 35-600) or Selected Ion Monitoring (SIM) | nih.govmatec-conferences.orgthermofisher.com |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a highly versatile technique for separating non-volatile or thermally sensitive compounds. nih.govmdpi.com It is exceptionally well-suited for the direct analysis of this compound without the need for derivatization. nih.gov Reversed-phase HPLC is the most common mode used for phenolic compounds. nih.govepa.gov

In this technique, the sample is dissolved in a suitable solvent and injected into a mobile phase that is pumped through a column packed with a nonpolar stationary phase (e.g., C18). nih.govnih.gov The separation is based on the analyte's partitioning between the mobile phase (typically a polar mixture, such as water and acetonitrile (B52724) or methanol, often with a modifier like formic acid) and the stationary phase. nih.govmdpi.com

The eluate from the LC column is directed to a mass spectrometer. Electrospray ionization (ESI) is a common interface that generates ions from the liquid phase, which are then analyzed by the mass spectrometer. nih.govmdpi.com For phenols, detection is often performed in negative ion mode, as the hydroxyl group readily loses a proton to form a [M-H]⁻ ion. nih.govresearchgate.net Tandem mass spectrometry (LC-MS/MS) can be used for enhanced selectivity and sensitivity, where a specific parent ion is selected and fragmented to produce characteristic daughter ions, a process known as Multiple Reaction Monitoring (MRM). mdpi.com

| Parameter | Typical Condition/Value | Reference |

|---|---|---|

| LC Column | Reversed-phase C18 (e.g., Poroshell 120 EC-C18) | nih.govnih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid | nih.gov |

| Mobile Phase B | Acetonitrile or Methanol | nih.govmdpi.com |

| Elution Mode | Gradient elution (varying percentage of Mobile Phase B) | nih.gov |

| Ionization Interface | Electrospray Ionization (ESI) | nih.gov |

| Detection Polarity | Negative Ion Mode | nih.govresearchgate.net |

| MS Detection Mode | Full Scan, Selected Ion Monitoring (SIM), or Multiple Reaction Monitoring (MRM) for MS/MS | mdpi.com |

Spectrophotometric Methods and Reaction Product Analysis

Spectrophotometric methods are widely used for the quantitative analysis of total phenolic compounds. These methods are often based on a chemical reaction that produces a colored product, the absorbance of which is proportional to the concentration of the analyte. mdpi.com

The most common spectrophotometric method for phenols is the 4-aminoantipyrine (B1666024) (4-AAP) method. epa.govimpactfactor.org This technique relies on the oxidative coupling of phenols with 4-aminoantipyrine in an alkaline medium (pH ~10) in the presence of an oxidizing agent, typically potassium ferricyanide. epa.govscispace.com This reaction forms a stable, reddish-brown antipyrine (B355649) dye. epa.govimpactfactor.org The intensity of the color produced is a function of the phenolic concentration and is measured using a spectrophotometer at a specific wavelength, typically around 510 nm. epa.govresearchgate.net

The primary reaction product is a p-quinoneimide adduct. researchgate.netresearchgate.net Studies utilizing liquid chromatography combined with mass spectrometry have been conducted to identify the specific quinonoid products and any colored by-products formed during the reaction, confirming the underlying chemistry of the analytical method. researchgate.net While this method is excellent for determining total phenols, it is important to note that the color response can vary between different phenolic compounds, and it cannot differentiate between them. epa.gov Therefore, results are often reported as "total phenols" expressed as phenol (B47542) equivalents. epa.gov

| Parameter | Typical Condition/Value | Reference |

|---|---|---|

| Chromogenic Reagent | 4-Aminoantipyrine (4-AAP) | epa.govimpactfactor.org |

| Oxidizing Agent | Potassium Ferricyanide (K₃Fe(CN)₆) | epa.govepa.gov |

| Reaction pH | 10 ± 0.2 (buffered) | epa.gov |

| Reaction Product | Reddish-brown antipyrine dye (p-quinoneimide) | epa.govresearchgate.netresearchgate.net |

| Analytical Wavelength (λmax) | ~510 nm | epa.govresearchgate.net |

| Application | Quantification of total phenols in water and wastewater | epa.govepa.gov |

Role As a Precursor and Intermediate in Chemical Synthesis

Synthesis of β-Blockers and Other Pharmaceutical Intermediates

The most prominent role of the 4-(isopropylamino)phenol scaffold is in the synthesis of aryloxypropanolamine-based β-adrenergic blocking agents, commonly known as β-blockers. While this compound itself may not always be the direct starting material, its core structure is assembled during the synthesis of these drugs. The general synthetic route involves the reaction of a substituted phenol (B47542) with an epoxide, typically epichlorohydrin (B41342), followed by the ring-opening of the resulting epoxide with isopropylamine (B41738). google.com This sequence introduces the characteristic (2-hydroxy-3-isopropylaminopropoxy) side chain found in many β-blockers.

Key examples of β-blockers synthesized using this fundamental strategy include:

Practolol: The synthesis of the cardioselective β-blocker (S)-Practolol often starts from 4-acetamidophenol (paracetamol). mdpi.com This starting material is first reacted with epichlorohydrin to form an epoxide intermediate, (RS)-N-(4-(oxiran-2-ylmethoxy)phenyl)acetamide. This epoxide is then converted to a racemic chlorohydrin, (RS)-N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide. Through enzymatic kinetic resolution, the desired (R)-enantiomer of the chlorohydrin is isolated and subsequently reacted with isopropylamine to yield (S)-Practolol. mdpi.compreprints.orgresearchgate.net

Atenolol (B1665814): The synthesis of Atenolol follows a similar pathway, beginning with 2-(4-hydroxyphenyl)acetamide. researchgate.netnih.gov This phenolic compound is reacted with epichlorohydrin to form key intermediates, which are then subjected to amination with isopropylamine to produce the final drug. researchgate.netmdpi.com Industrial synthesis methods often involve reacting 2-(4-hydroxyphenyl)acetamide with an excess of epichlorohydrin in the presence of a catalyst like piperidine, followed by reaction with isopropylamine. mdpi.com

Metoprolol (B1676517): For Metoprolol, a common starting material is 4-(2-methoxyethyl)phenol. google.comnih.gov This phenol undergoes a phenoxide formation followed by reaction with epichlorohydrin to create an epoxide intermediate. nih.gov The synthesis is completed by the ring-opening of this epoxide with isopropylamine. google.comciac.jl.cn

Bisoprolol: The synthesis of (S)-Bisoprolol involves the reaction of a specific chlorohydrin building block, (R)-1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol, with isopropylamine. mdpi.com This key intermediate is prepared from 4-((2-isopropoxyethoxy)methyl)phenol. ijper.org

The following table summarizes the precursor phenols used in the synthesis of these major β-blockers.

| β-Blocker | Precursor Phenol | Key Synthetic Step Involving Isopropylamine |

| Practolol | 4-Acetamidophenol | Reaction with an (R)-chlorohydrin intermediate. mdpi.compreprints.org |

| Atenolol | 2-(4-Hydroxyphenyl)acetamide | Reaction with epoxide/chlorohydrin intermediates. researchgate.netmdpi.com |

| Metoprolol | 4-(2-Methoxyethyl)phenol | Ring-opening of an epoxide intermediate. google.comnih.gov |

| Bisoprolol | 4-((2-Isopropoxyethoxy)methyl)phenol | Reaction with an (R)-chlorohydrin intermediate. mdpi.com |

Precursor for Complex Organic Molecules

Beyond its well-established role in pharmaceuticals, the this compound structure serves as a versatile building block for other complex organic molecules. The reactivity of the phenol and secondary amine groups allows for its incorporation into a variety of larger structures for applications in materials science and agrochemicals.

Phenolic compounds, in general, are crucial precursors for polymers. They are essential for the production of polycarbonates and epoxide resins. For example, bisphenol-A, a key precursor to these materials, is formed from the condensation of phenol with acetone (B3395972). Similarly, the phenolic moiety of this compound offers a reactive site for polymerization reactions.

In the field of coloration, aminophenols are a known class of dye precursors, particularly for oxidative hair dyes. These small molecules can diffuse into the hair shaft and undergo oxidation to form larger, colored complexes. vulcanchem.com While specific examples citing this compound are not prevalent, the general reactivity of aminophenols is well-documented in the dye industry. researchgate.net

In agrochemicals, the isopropylamine group is a feature in some herbicides. For instance, the triazine herbicide Ametryn contains both an ethylamino and an isopropylamino group. nih.gov Surfactants for agrochemical formulations can also be derived from aralkyl substituted phenols. preprints.org The combination of the phenolic ring and the isopropylamino group in this compound makes it a candidate for investigation as a precursor in the synthesis of new active ingredients or formulation agents in the agricultural sector. famic.go.jpknowde.com

Industrial Relevance and Scalability Considerations in Chemical Processes

The widespread use of β-blockers derived from phenolic intermediates underscores the industrial relevance of the synthetic processes involving the this compound scaffold. The transition from laboratory-scale synthesis to large-scale industrial production presents several challenges that must be addressed to ensure efficiency, safety, and cost-effectiveness.

A primary consideration in scaling up chemical production is heat management. Exothermic reactions that are easily controlled on a lab bench can generate significant heat at an industrial scale, requiring robust cooling systems and careful process control to prevent runaway reactions. noahchemicals.com Safety protocols, including proper employee training for handling large quantities of chemicals and managing extended reaction and cool-down times, are paramount. noahchemicals.com

For the synthesis of β-blockers, process optimization is key. This includes:

Catalyst Selection: The use of phase transfer catalysts, such as quaternary ammonium (B1175870) salts, can improve reaction times and yields in the synthesis of epoxide intermediates from aromatic alcohols and epichlorohydrin. google.com

Green Chemistry Approaches: Recent research has focused on developing more sustainable synthesis protocols. This includes the use of biocatalysts like lipases for kinetic resolution to produce enantiopure drugs and the use of greener solvents to reduce environmental impact. researchgate.netscispace.com For example, a one-pot synthesis of atenolol has been developed using deep eutectic solvents (DES), which avoids the need for additional catalysts and allows for easier product purification. mdpi.com This method has been successfully scaled up to the 10-gram level with excellent yields, indicating its potential for industrial application. mdpi.com

Recent technological advancements aim to revolutionize the industrial production of these compounds. A notable innovation is the development of a membrane nanoreactor using graphene oxide, which dramatically improves the efficiency of β-blocker synthesis. bioengineer.org This system enables the conversion of key intermediates to drugs like propranolol (B1214883) and metoprolol with nearly 100% yield in seconds at room temperature, a significant improvement over traditional batch methods that require high temperatures and long reaction times. bioengineer.org Such innovations highlight the ongoing effort to make the industrial synthesis of these vital pharmaceuticals more efficient and sustainable. acs.org

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Strategies

One promising avenue is the exploration of biocatalysis. The use of enzymes, such as lipases and transaminases, offers a highly selective and environmentally benign alternative to conventional chemical catalysts. uniovi.esresearchgate.net For instance, a one-pot, two-step bienzymatic process has been developed for the asymmetric amination of secondary alcohols, which could be adapted for the synthesis of chiral aminophenols. uniovi.es This method utilizes a laccase/TEMPO system for the initial oxidation of an alcohol to a ketone, followed by a transaminase-catalyzed conversion to the desired amine. uniovi.es

Another area of interest is the use of phase transfer catalysts and microwave-assisted synthesis. wjpmr.comresearchgate.net These techniques can accelerate reaction rates, improve yields, and reduce energy consumption. For example, the synthesis of β-amino alcohol derivatives from phenols and epichlorohydrin (B41342) has been successfully achieved using a phase transfer catalyst in conjunction with a lipase (B570770) biocatalyst. researchgate.net

Furthermore, researchers are investigating novel catalyst systems to improve the efficiency and selectivity of N-alkylation reactions. This includes the development of metal-based catalysts and the use of alternative, more sustainable solvents. The goal is to create synthetic pathways that are not only high-yielding but also economically viable and environmentally responsible.

Exploration of Untapped Mechanistic Biological Activities

While some biological activities of 4-(Isopropylamino)phenol and its derivatives have been documented, there remains a vast, unexplored landscape of potential pharmacological effects and mechanisms of action. The phenolic hydroxyl and secondary amine groups are key pharmacophores that can interact with a variety of biological targets.

Future research will likely focus on:

Elucidating Receptor Interactions: Investigating the binding affinities and modes of interaction of this compound with various receptors, such as adrenergic and other G-protein coupled receptors. google.com The structural similarity to known bioactive molecules suggests the potential for novel receptor modulation.

Antioxidant and Radical Scavenging Properties: While the antioxidant potential of phenolic compounds is well-known, detailed studies on the specific radical scavenging mechanisms of this compound are warranted. This includes identifying the specific reactive oxygen species it can neutralize and the resulting transformation products.

Enzyme Inhibition: Phenolic compounds are known to inhibit a range of enzymes. Future studies could screen this compound against a panel of enzymes implicated in various diseases, potentially uncovering new therapeutic leads.

Metabolic Pathways: A thorough investigation of the metabolic fate of this compound is crucial for understanding its in vivo activity and potential toxicity. Identifying the metabolites and the enzymes responsible for their formation will provide a more complete picture of its pharmacological profile. nih.gov

Advanced Environmental Remediation Techniques for Phenolic Contaminants

Phenolic compounds, including aminophenols, are recognized as environmental pollutants that can be found in industrial wastewater. researchgate.netekb.eg The development of effective and sustainable remediation technologies is therefore of significant importance.

Current and emerging remediation strategies that could be applied to this compound include:

Advanced Oxidation Processes (AOPs): AOPs, such as Fenton and photo-Fenton processes, utilize highly reactive hydroxyl radicals to degrade organic pollutants. bibliotekanauki.plfrontiersin.org Research into optimizing the operational parameters of these processes, like pH and catalyst dosage, can lead to more efficient degradation of aminophenols. bibliotekanauki.pl The use of nanostructured catalysts, for instance, has shown promise in the rapid degradation of p-aminophenol. nih.gov

Bioremediation: Harnessing the metabolic capabilities of microorganisms to break down phenolic contaminants is an environmentally friendly and cost-effective approach. core.ac.uktandfonline.com This can involve using bacteria, fungi, or algae that can tolerate and utilize phenols as a source of carbon and energy. ekb.egtandfonline.com Bio-augmentation, the introduction of specific microbial strains to a contaminated site, can enhance the degradation process. tandfonline.com

Phytoremediation: This technique uses plants to remove, degrade, or contain environmental contaminants. core.ac.uk While it is a slower process, it is a sustainable and aesthetically pleasing method for cleaning up contaminated soil and water.

Adsorption: The use of adsorbents, such as activated carbon and modified clays, is a simple and effective method for removing phenolic compounds from water. core.ac.ukbohrium.com Research is ongoing to develop novel and more efficient adsorbent materials, such as lanthanum-modified montmorillonite, which has shown a high adsorption capacity for 4-aminophenol (B1666318). bohrium.com

The following table provides an overview of different remediation techniques for phenolic compounds:

| Remediation Technique | Description | Advantages | Disadvantages |

| Advanced Oxidation Processes (AOPs) | Utilizes highly reactive species like hydroxyl radicals to degrade pollutants. bibliotekanauki.plfrontiersin.org | High efficiency, can degrade a wide range of compounds. bibliotekanauki.pl | Can be costly, may produce byproducts. core.ac.uk |

| Bioremediation | Employs microorganisms to break down contaminants. core.ac.uktandfonline.com | Environmentally friendly, cost-effective. core.ac.uk | Can be slow, sensitive to environmental conditions. tandfonline.com |

| Phytoremediation | Uses plants to remove or degrade pollutants. core.ac.uk | Sustainable, low cost. core.ac.uk | Slow process, limited to certain contaminants and depths. core.ac.uk |

| Adsorption | Removes pollutants by binding them to the surface of an adsorbent material. core.ac.ukbohrium.com | Simple, effective for a variety of contaminants. core.ac.uk | Adsorbent regeneration can be difficult and costly. nih.gov |

Integration of Theoretical and Experimental Approaches for Comprehensive Understanding

The synergy between computational modeling and experimental investigation is becoming increasingly vital for a comprehensive understanding of the chemical and biological properties of molecules like this compound.

Future research will benefit from:

Quantum Chemical Calculations: Theoretical methods, such as Density Functional Theory (DFT), can be used to predict molecular properties, reaction mechanisms, and spectroscopic data. researchgate.net For instance, DFT can help elucidate the reaction pathways of oxidation processes and predict the formation of transformation products. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of this compound and its derivatives with their biological activities. This can aid in the design of new compounds with enhanced potency and selectivity.

Molecular Docking and Dynamics Simulations: These computational tools can be used to visualize and analyze the interactions between this compound and its biological targets at the atomic level. This can provide valuable insights into the mechanism of action and guide the development of new drugs.

Combined Spectroscopic and Computational Analysis: The integration of experimental data from techniques like NMR, IR, and mass spectrometry with theoretical calculations can lead to a more accurate and detailed characterization of the structure and properties of this compound and its derivatives.

By combining these theoretical and experimental approaches, researchers can gain a deeper and more nuanced understanding of this compound, paving the way for new applications and innovations.

Q & A

Q. How to address inconsistencies in cytotoxicity data between 2D vs. 3D cell models?

- Methodological Answer : 3D spheroids exhibit reduced permeability. Normalize cytotoxicity (IC₅₀) to intracellular accumulation quantified via LC-MS. Use multicellular tumor spheroids (MCTS) with hypoxic cores and compare to 2D monolayers under normoxia/hypoxia (1% O₂). Confocal imaging with fluorescent analogs (e.g., BODIPY-labeled) visualizes penetration gradients .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.